1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine
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Overview
Description
1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, halogenated compounds, and various alkylated pyrazoles .
Scientific Research Applications
1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with different functional groups.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1431965-22-8 |
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Molecular Formula |
C7H15ClN4 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-methyl-3-N-propylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-3-4-9-7-6(8)5-11(2)10-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
InChI Key |
FQPNDQCXKQYFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1N)C.Cl |
Origin of Product |
United States |
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